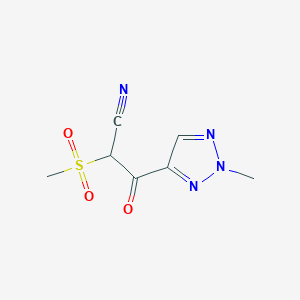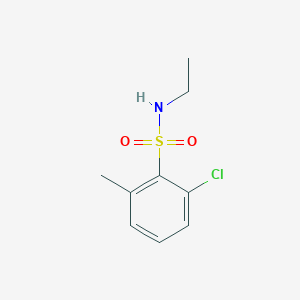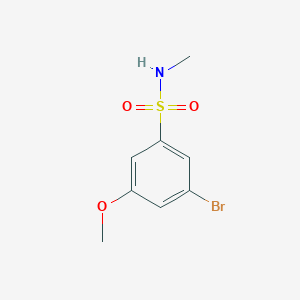
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonamide group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to introduce the bromine atom at the desired position. This is followed by the sulfonation of the brominated intermediate to introduce the sulfonamide group. The final step involves methylation to obtain the target compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfuric acid for sulfonation, and methyl iodide for methylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Hydrolysis: Sulfonic acids and amines.
科学的研究の応用
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bromine and methoxy groups can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methoxy-N-methylbenzene-1-sulfonamide
- 1-Bromo-3-methoxy-5-methylbenzene
- 3-Bromo-1-methylbenzene
Uniqueness
3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H10BrNO3S |
|---|---|
分子量 |
280.14 g/mol |
IUPAC名 |
3-bromo-5-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3 |
InChIキー |
KPKGHFFEENLYFR-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)

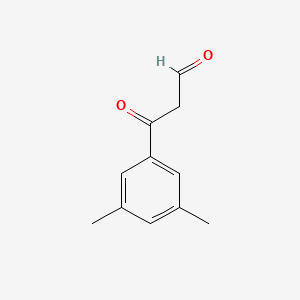



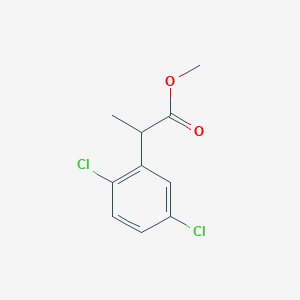
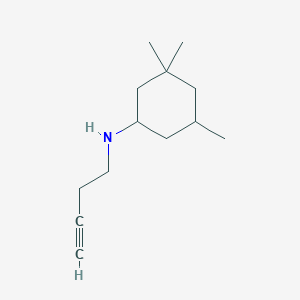
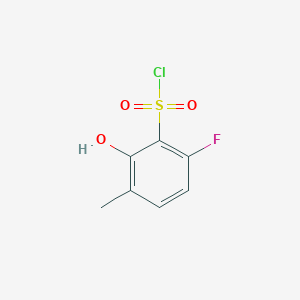
amine](/img/structure/B13314296.png)
